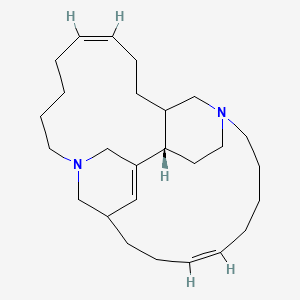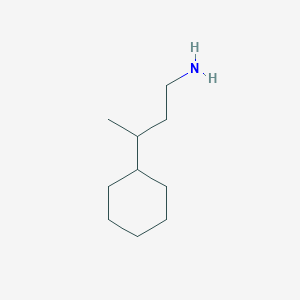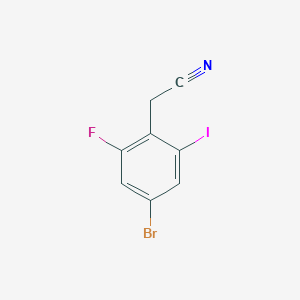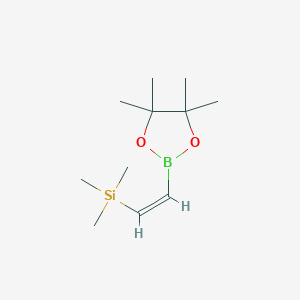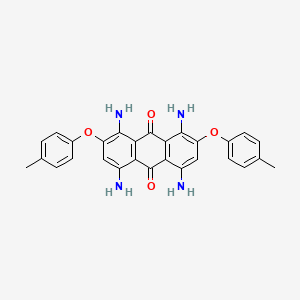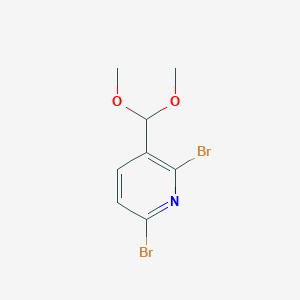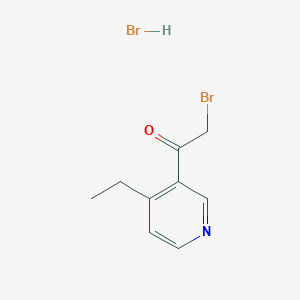
2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide is an organic compound with the molecular formula C9H11Br2NO It is a brominated derivative of ethanone, featuring a pyridine ring substituted with an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide typically involves the bromination of 1-(4-ethylpyridin-3-yl)ethanone. One common method includes the reaction of 1-(4-ethylpyridin-3-yl)ethanone with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions with the reducing agent dissolved in a suitable solvent like tetrahydrofuran (THF).
Oxidation: Performed in aqueous or organic solvents, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Produces substituted ethanone derivatives.
Reduction: Yields the corresponding alcohol.
Oxidation: Forms carboxylic acids or other oxidized products.
科学研究应用
2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Biological Studies: Employed in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Chemistry: Utilized in the production of specialty chemicals and as a reagent in various chemical transformations.
作用机制
The mechanism of action of 2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
相似化合物的比较
2-Bromo-1-(4-ethylpyridin-3-yl)ethanonehydrobromide can be compared with other brominated ethanone derivatives and pyridine-containing compounds:
2-Bromo-1-(4-methylpyridin-3-yl)ethanone: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and binding properties.
1-(4-Ethylpyridin-3-yl)ethanone: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
2-Chloro-1-(4-ethylpyridin-3-yl)ethanone: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H11Br2NO |
|---|---|
分子量 |
309.00 g/mol |
IUPAC 名称 |
2-bromo-1-(4-ethylpyridin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C9H10BrNO.BrH/c1-2-7-3-4-11-6-8(7)9(12)5-10;/h3-4,6H,2,5H2,1H3;1H |
InChI 键 |
MUTFXQJYBJMMFG-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=NC=C1)C(=O)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


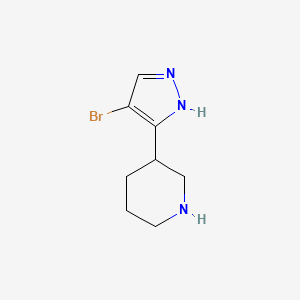
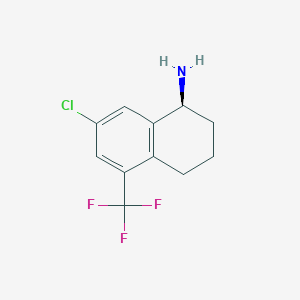
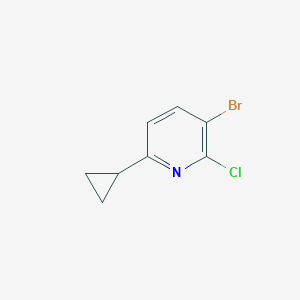
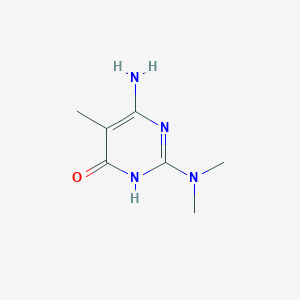
![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
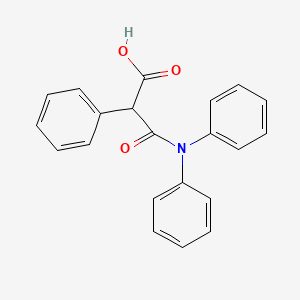
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
